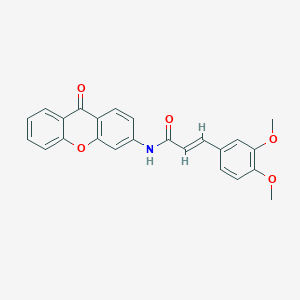

(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-20-11-7-15(13-22(20)29-2)8-12-23(26)25-16-9-10-18-21(14-16)30-19-6-4-3-5-17(19)24(18)27/h3-14H,1-2H3,(H,25,26)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGIXNZBAHDCDN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Amide Bond: The final step involves the coupling of the xanthene derivative with the dimethoxyphenyl derivative through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Substituted aromatic compounds

Scientific Research Applications

Antitumor Activity

One of the most promising applications of (2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide is its potential antitumor activity. Xanthone derivatives have been extensively studied for their ability to inhibit tumor cell proliferation. Research indicates that compounds with xanthone scaffolds can induce apoptosis in cancer cells, making them valuable candidates for cancer therapy .

UV Absorption Properties

The compound has demonstrated significant ultraviolet (UV) absorption capabilities, particularly in the UVA and UVB ranges. This property suggests its potential use as a UV filter in cosmetic formulations or as a protective agent against UV-induced skin damage . The ability to absorb UV radiation effectively makes it a candidate for applications in photoprotection.

Antioxidant Activity

Studies have indicated that xanthone derivatives possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage, such as neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | UV Protection | Showed effective UV absorption in the range of 290–369 nm, suggesting potential use in sunscreens. |

| Study 3 | Antioxidant Properties | Exhibited strong radical scavenging abilities in vitro, highlighting its potential as an antioxidant agent. |

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Structural Attributes:

- 3,4-Dimethoxyphenyl substituent : Electron-donating methoxy groups may modulate solubility, redox properties, and interactions with hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on (i) xanthone derivatives and (ii) cinnamamide/cinnamoyl-containing molecules . Below is a detailed comparison of physicochemical and functional properties:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Donating Substituents: The 3,4-dimethoxyphenyl group in the target compound mirrors substituents in compound 3e from , which exhibits high thermal stability (melting point >300°C) . This suggests that the target molecule may similarly resist thermal degradation. Compared to Isorhamnetin-3-O-glycoside (a flavonoid with methoxy groups), the xanthone-cinnamamide hybrid lacks glycosidic linkages, likely reducing water solubility but increasing lipophilicity .

Xanthone vs. Quinoxaline Cores: Quinoxaline trione derivatives (e.g., compound 3f in ) are reported for photodynamic applications due to extended conjugation .

Amide Linkers: The amide bond in the target compound contrasts with the ester or ether linkages in analogs like 2-(3-bromopropoxy)-9H-xanthen-9-one .

Lumping Strategy Considerations: notes that compounds with similar structures (e.g., shared methoxy or xanthone motifs) may be grouped for predictive modeling. However, the unique combination of xanthone and (E)-cinnamamide in the target compound likely necessitates individualized analysis .

Biological Activity

(2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a xanthene core and a dimethoxyphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C24H19NO5

- Molecular Weight : 401.418 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The compound's mechanism of action likely involves modulation of cell signaling pathways, apoptosis, and inflammation .

Anticancer Activity

Recent studies have highlighted the xanthene core as a promising scaffold for developing anticancer agents. Xanthones and their derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research indicates that xanthone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in macrophages, suggesting that this compound may similarly modulate inflammatory responses .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of xanthone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .

Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The findings demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha secretion compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Data Summary Table

| Biological Activity | Effect | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anticancer | Induces apoptosis | ~10 μM | Various cancer cell lines |

| Anti-inflammatory | Inhibits TNF-alpha secretion | >50 μM | RAW264.7 macrophages |

Q & A

Basic: What are the optimized synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)prop-2-enamide?

Answer:

The compound can be synthesized via a multi-step protocol involving:

Esterification : React 3,4-dimethoxyphenylpropionic acid with a coupling agent (e.g., DCC) to form an active ester intermediate.

Amide Coupling : React the intermediate with 9-oxo-9H-xanthen-3-amine under basic conditions (e.g., triethylamine in DMF) to yield the target compound.

Critical parameters include reaction temperature (50–60°C), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, 85:15 MeOH/H2O, λ = 254 nm) .

Advanced: How can crystallographic data resolve structural ambiguities in analogs of this compound?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving:

- Stereochemistry : Confirm E/Z configuration of the α,β-unsaturated amide moiety.

- Torsional angles : Analyze dihedral angles between the xanthenone and dimethoxyphenyl groups to assess planarity.

- Hydrogen bonding : Identify intermolecular interactions (e.g., amide NH to xanthenone carbonyl) influencing crystal packing.

Data contradiction : Discrepancies in NMR-derived vs. crystallographic bond lengths (e.g., C=O vs. C–N) may arise from dynamic effects in solution; use DFT calculations (B3LYP/6-31G*) to reconcile differences .

Basic: What spectroscopic techniques validate the compound’s identity?

Answer:

- NMR :

- 1H NMR : Peaks at δ 7.8–8.2 ppm (xanthenone aromatic protons), δ 6.7–7.3 ppm (dimethoxyphenyl protons), and δ 10.2 ppm (amide NH).

- 13C NMR : Signals at ~168 ppm (amide carbonyl) and ~182 ppm (xanthenone ketone).

- IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH stretch).

- MS : Molecular ion [M+H]+ at m/z 408.4 (calculated for C₂₄H₂₁NO₅) .

Advanced: How to address conflicting reports on the compound’s biological activity?

Answer:

Discrepancies in cytotoxicity or kinase inhibition data may stem from:

Assay conditions : Compare IC₅₀ values under varying pH (e.g., 6.5 vs. 7.4) or serum concentrations.

Metabolic stability : Test stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation.

Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity.

Example : Conflicting antiproliferative activity in MCF-7 vs. HeLa cells may reflect differential expression of ABC transporters; employ verapamil (P-gp inhibitor) to clarify .

Basic: What are the key physicochemical properties influencing solubility?

Answer:

- LogP : Calculated (ChemAxon) as 3.2 ± 0.3, indicating moderate hydrophobicity.

- pKa : Amide NH (~9.5) and xanthenone carbonyl (non-ionizable).

- Solubility : <0.1 mg/mL in water; enhance via co-solvents (e.g., PEG 400) or nanoformulation (liposomes, 100–200 nm size) .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

Focus on modifying:

Xanthenone substituents : Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance π-stacking with DNA.

Amide linker : Replace prop-2-enamide with a sulfonamide to improve metabolic stability.

Methoxy groups : Demethylate to phenolic -OH for hydrogen bonding with kinase ATP pockets.

Validation : Use molecular docking (AutoDock Vina) against PDB 3ERT (estrogen receptor) to prioritize analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of airborne particles.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : -20°C under argon to prevent oxidation .

Advanced: How to resolve discrepancies in HPLC purity assays?

Answer:

Contradictory purity reports (e.g., 95% vs. 98%) may arise from:

Column variability : Compare C18 vs. phenyl-hexyl stationary phases.

Mobile phase pH : Adjust to 2.5 (with 0.1% TFA) to sharpen peak resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.